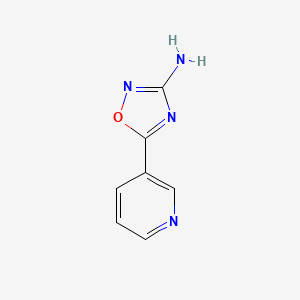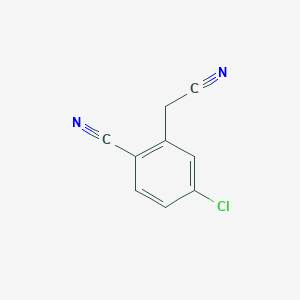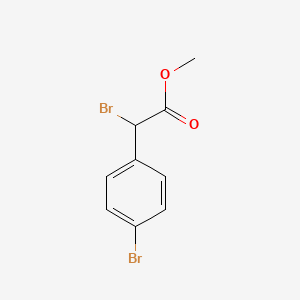
Methyl 2-bromo-2-(4-bromophenyl)acetate
Overview
Description
Methyl 2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2. It is a colorless to light yellow liquid with a special smell. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and other industries .
Preparation Methods
Methyl 2-bromo-2-(4-bromophenyl)acetate can be synthesized by reacting methyl phenylacetate with bromine. The process involves the following steps:
Reaction with Bromine: Phenylacetic acid methyl ester is first reacted with excess bromine.
Distillation: By-products and unreacted bromine are distilled off.
Purification: The target product is obtained by distillation purification.
Chemical Reactions Analysis
Methyl 2-bromo-2-(4-bromophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromine atoms are replaced by other groups.
Condensation Reactions: It can be used in condensation reactions to form larger molecules.
Cyclization Reactions: It can undergo cyclization reactions to form cyclic compounds.
Common reagents and conditions used in these reactions include:
Alkylation Agents: Used to alkylate phenol and amino groups.
Catalysts: Various catalysts can be used to facilitate the reactions.
Major products formed from these reactions include alkylated phenol and amino compounds, as well as cyclic compounds .
Scientific Research Applications
Methyl 2-bromo-2-(4-bromophenyl)acetate has several scientific research applications:
Organic Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Pharmaceutical Chemistry: It is used in the synthesis of vitamins and pharmaceutical drugs.
Biochemistry: It is commonly used as a reagent in the chemical modification of histidine.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(4-bromophenyl)acetate involves its role as an alkylating agent. It can alkylate phenol and amino groups, leading to the formation of alkylated compounds. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reactions .
Comparison with Similar Compounds
Methyl 2-bromo-2-(4-bromophenyl)acetate can be compared with similar compounds such as:
Methyl 2-bromoacetate: This compound has a similar structure but lacks the additional bromine atom on the phenyl ring.
Ethyl 2-(4-bromophenyl)acetate: This compound has an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
Properties
IUPAC Name |
methyl 2-bromo-2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKFDRJNRQQSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507899 | |
| Record name | Methyl bromo(4-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60079-77-8 | |
| Record name | Methyl bromo(4-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
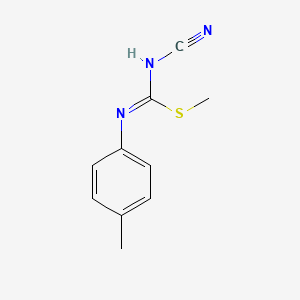
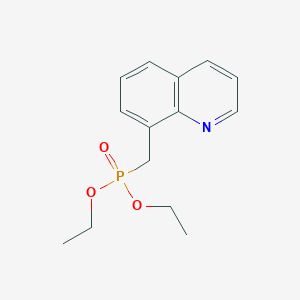

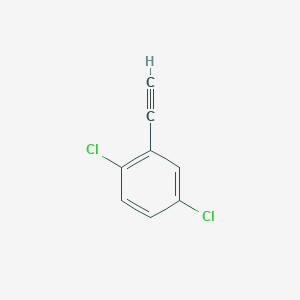
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)


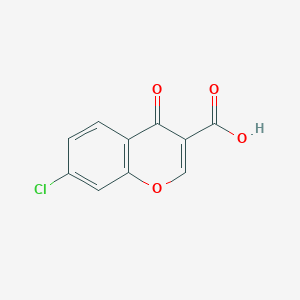

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

